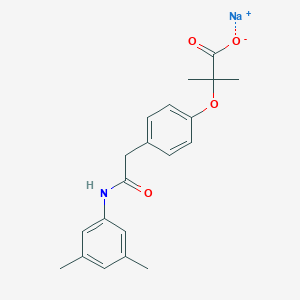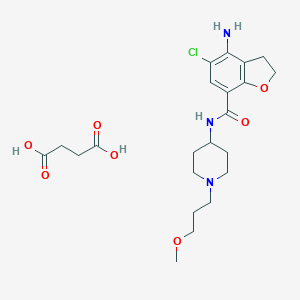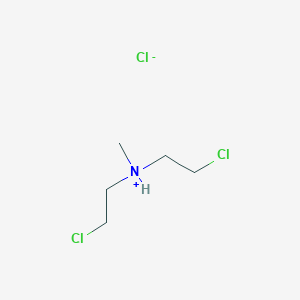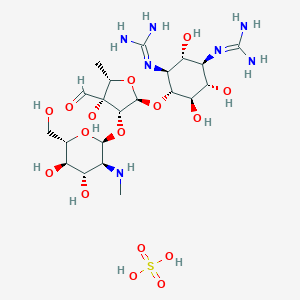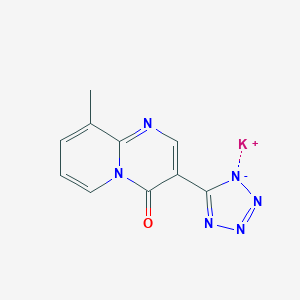
Pemirolast potassium
Overview
Description
Pemirolast potassium is a slightly yellow powder that is soluble in water . It is a mast cell stabilizer that acts as an antiallergic agent . As an ophthalmic aqueous sterile solution, pemirolast is used for the prevention of itching of the eyes caused by allergies such as hay fever, and allergic conjunctivitis .
Synthesis Analysis
Pemirolast potassium was synthesized by condensation of ethyl cyanoacetate and triethyl orthoformate to obtain ethyl (ethoxymethylene) cyanoacetate which reacted with 2 amino 3 methylpyridine and sodium azide, followed by potassium salt formation . The overall yield of the simplified procedure was 30% .
Molecular Structure Analysis
The molecular formula of Pemirolast potassium is C10H7KN6O . The molecular weight is 266.30 g/mol . The InChI is InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9 (6)11-5-7 (10 (16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 . The Canonical SMILES is CC1=CC=CN2C1=NC=C (C2=O)C3=NNN=N3.[K+] .
Chemical Reactions Analysis
Pemirolast potassium is a histamine H1 antagonist and mast cell stabilizer that acts as an antiallergic agent . It inhibits chemical mediator release from tissue mast cells and has recently also been shown to inhibit the release of peptides including substance P, neurokinin (NK) A, and calcitonin gene-related peptide (CGRP) from sensory nerves .
Physical And Chemical Properties Analysis
Pemirolast potassium is a slightly yellow powder that is soluble in water . The molecular weight is 266.30 g/mol .
Scientific Research Applications
Allergic Conjunctivitis Relief
Many clinical trials have verified that Pemirolast potassium efficiently prevents and relieves allergic conjunctivitis . It is one of the mast cell stabilizers that can inhibit the antigen-induced release of chemical mediators from mast cells .
Enhancement of Therapeutic Effect
When combined with levocabastine, Pemirolast potassium can enhance the therapeutic effect in experimental allergic conjunctivitis in rats .
Anti-allergic Drug Therapy
Pemirolast is a mast cell stabilizer used as an anti-allergic drug therapy . It is marketed under the tradenames Alegysal and Alamast .
Prevention of Allergies
As an ophthalmic aqueous sterile solution, Pemirolast potassium is used for the prevention of itching of the eyes caused by allergies such as hay fever, and allergic conjunctivitis .
Carrier Management in Perovskite Solar Cells
In a study, Pemirolast potassium was added to perovskite thin films to improve carrier dynamics and release residual stress . This research application is particularly relevant to the development of high-performance perovskite solar cells .
Safety And Hazards
Pemirolast potassium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician .
Future Directions
There are ongoing researches on Pemirolast potassium. For example, a study has been conducted to establish a novel delivery system of pemirolast potassium-loaded gellan gum in situ gel in allergic conjunctivitis therapy . Another study investigated the synergistic effect of Pemirolast potassium on carrier management and strain release for high-performance inverted perovskite solar cells .
properties
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMVKSMGBDRONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69372-19-6 (Parent) | |
| Record name | Pemirolast potassium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100299089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046623 | |
| Record name | Pemirolast potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pemirolast potassium | |
CAS RN |
100299-08-9 | |
| Record name | Pemirolast potassium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100299089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemirolast potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pemirolast Potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEMIROLAST POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497A17OUUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Pemirolast potassium?
A1: Pemirolast potassium functions as a mast cell stabilizer and a selective inhibitor of phosphodiesterase 4 (PDE4). [, ] This dual mechanism contributes to its anti-allergic and anti-inflammatory effects.
Q2: How does Pemirolast potassium stabilize mast cells?
A2: While the exact mechanism is not fully elucidated, research suggests that Pemirolast potassium may stabilize mast cell membranes, inhibit calcium ion influx, and suppress the activation of phospholipase C. [, ] These actions collectively prevent mast cell degranulation and the subsequent release of inflammatory mediators.
Q3: What are the downstream effects of Pemirolast potassium inhibiting phosphodiesterase 4 (PDE4)?
A3: By inhibiting PDE4, Pemirolast potassium elevates intracellular cyclic adenosine monophosphate (cAMP) levels. [] Increased cAMP levels have been shown to suppress the activation of inflammatory cells, including eosinophils and neutrophils, further contributing to its anti-inflammatory effects.
Q4: What is the molecular formula and weight of Pemirolast potassium?
A4: The molecular formula of Pemirolast potassium is C11H7KN4O2, and its molecular weight is 266.3 g/mol. [, ]
Q5: Is there any spectroscopic data available for Pemirolast potassium?
A5: Several studies have utilized analytical techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet detection (UV) at specific wavelengths (e.g., 258 nm, 357 nm, and 360 nm) to quantify Pemirolast potassium. [, , , ] Gas chromatography (GC) with a flame ionization detector (FID) has been employed to determine the levels of dimethylformamide (DMF) in Pemirolast potassium. []
Q6: Are there studies focusing on the material compatibility and stability of Pemirolast potassium?
A6: While the provided research doesn't specifically address material compatibility in detail, some studies indicate stability assessments under various conditions. For example, one study investigated the stability of Pemirolast potassium under different stress conditions, including hydrolysis, heat, light, and oxidation, following ICH guidelines. []
Q7: Does Pemirolast potassium exhibit any catalytic properties?
A7: Based on the available research, there is no evidence to suggest that Pemirolast potassium possesses catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes and cellular processes rather than catalyzing reactions.
Q8: Have computational chemistry approaches been applied to study Pemirolast potassium?
A8: Notably, one study utilized SAS software to calculate the median lethal dose (LD50) of Pemirolast potassium, showcasing the application of computational tools in assessing its toxicological profile. []
Q9: Are there any insights into the Structure-Activity Relationship (SAR) of Pemirolast potassium?
A9: Although the provided research doesn't delve deep into SAR studies, understanding the interaction between Pemirolast potassium and its target enzymes, like PDE4, can offer insights into structural features crucial for activity. Modifications to the core structure could be explored to investigate their impact on potency and selectivity.
Q10: What are the key considerations for the formulation of Pemirolast potassium?
A10: One study focused on developing Pemirolast potassium-loaded gellan gum in situ gel for treating allergic conjunctivitis. [] This research emphasizes the importance of formulation strategies in optimizing drug delivery and therapeutic efficacy. Another study investigated the use of hydroxypropyl methylcellulose (HPMC) to create sustained-release tablets of Pemirolast potassium, highlighting the role of excipients in controlling drug release profiles. []
Q11: Is there information on SHE (Safety, Health, and Environment) regulations related to Pemirolast potassium?
A11: The provided research primarily focuses on Pemirolast potassium's pharmacological properties and clinical effects. Specific details regarding SHE regulations would necessitate consulting relevant regulatory guidelines and safety data sheets.
Q12: What is known about the pharmacokinetics (PK) of Pemirolast potassium?
A12: One study investigated the pharmacokinetics of Pemirolast potassium tablets in healthy Chinese volunteers using an LC-MS/MS method to determine plasma drug concentrations. [] Another study explored the pharmacokinetics of Pemirolast potassium in children with asthma, highlighting the importance of therapeutic drug monitoring to optimize dosage regimens. []
Q13: What evidence supports the in vitro and in vivo efficacy of Pemirolast potassium?
A13: Several studies demonstrated the efficacy of Pemirolast potassium in various in vitro and in vivo models:
- Inhibition of eosinophil function: It inhibits eosinophil degranulation and IL-8 production. [] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF). []
- Suppression of allergic conjunctivitis: It effectively reduces ocular itching and other symptoms in animal models of allergic conjunctivitis. [, ] Clinical trials confirm its efficacy in treating seasonal allergic conjunctivitis in humans. [, ]
- Effects on glomerulonephritis: It shows promising results in reducing proteinuria and glomerulosclerosis in rat models of glomerulonephritis. []
- Treatment of allergic rhinitis: It demonstrates efficacy in alleviating symptoms of allergic rhinitis in clinical studies. []
Q14: Are there any specific drug delivery strategies employed to enhance the therapeutic efficacy of Pemirolast potassium?
A16: Research on Pemirolast potassium highlights the development of novel drug delivery systems, such as in situ gels for ocular delivery, to improve its bioavailability and duration of action. []
Q15: Have any specific biomarkers been identified to predict the efficacy or monitor the treatment response to Pemirolast potassium?
A17: While the research doesn't pinpoint specific biomarkers, it highlights the role of measuring inflammatory mediators, such as IgE and IL-4, in assessing the drug's impact on allergic inflammation. [, , ] Further research could explore potential biomarkers for personalized therapy.
Q16: Is there any information available regarding the environmental impact and degradation of Pemirolast potassium?
A16: The provided research primarily focuses on the drug's pharmacological properties and clinical applications. Information regarding its environmental impact and degradation would necessitate further ecological and toxicological studies.
Q17: Have there been studies on the dissolution and solubility of Pemirolast potassium, and how do they relate to its bioavailability?
A20: Research on developing sustained-release formulations of Pemirolast potassium using HPMC highlights the importance of dissolution in achieving desired drug release profiles. [] Understanding dissolution characteristics is crucial for optimizing the bioavailability and therapeutic efficacy of oral formulations.
Q18: What measures are taken to ensure the quality control and assurance of Pemirolast potassium during its development and manufacturing?
A21: While the provided research doesn't detail specific quality control measures, it underscores the significance of analytical techniques like HPLC and GC in quantifying Pemirolast potassium and ensuring its purity and potency. [, , , , , ]
Q19: Is there any evidence to suggest that Pemirolast potassium induces immunogenicity or immunological responses?
A19: The research doesn't provide specific details regarding the immunogenicity of Pemirolast potassium.
Q20: Does Pemirolast potassium interact with drug transporters or metabolizing enzymes?
A20: The provided research does not offer specific insights into Pemirolast potassium's interactions with drug transporters or metabolizing enzymes.
Q21: What is known about the biocompatibility and biodegradability of Pemirolast potassium?
A24: Research on developing Pemirolast potassium-loaded in situ gels for ocular delivery suggests its biocompatibility, as evidenced by the absence of ocular damage or adverse effects in animal models. []
Q22: Are there any notable alternatives or substitutes for Pemirolast potassium in treating allergic conditions?
A25: Several other antihistamines and mast cell stabilizers are available for treating allergic conjunctivitis, including olopatadine, ketotifen, and nedocromil sodium. [] The choice of treatment often depends on individual patient factors and response to therapy.
Q23: Is there information available regarding the recycling and waste management of Pemirolast potassium?
A23: The provided research doesn't delve into the specifics of recycling and waste management for Pemirolast potassium.
Q24: What research infrastructure and resources have been instrumental in advancing our understanding of Pemirolast potassium?
A27: The research highlights the significance of in vitro cell-based assays, animal models of allergic diseases, and clinical trials in evaluating the efficacy and safety of Pemirolast potassium. [, , , , , , , , , ] Analytical techniques like HPLC and GC play a crucial role in characterizing and quantifying the drug. [, , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


